2',3',5'-Tri-O-acetylguanosine

Catalog No.
S857462
CAS No.
6979-94-8
M.F
C16H19N5O8
M. Wt
409.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetylguanosine

CAS Number

6979-94-8

Product Name

2',3',5'-Tri-O-acetylguanosine

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)

InChI Key

ULXDFYDZZFYGIY-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Synonyms

2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Specific Scientific Field: Nucleoside Chemistry

Summary:

2’,3’,5’-Tri-O-acetylguanosine: is a modified guanosine derivative with three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 5. It is commonly used in nucleoside chemistry research.

Methods of Application:

Researchers employ several methods to study the properties and behavior of 2’,3’,5’-Tri-O-acetylguanosine:

Results and Outcomes:

2',3',5'-Tri-O-acetylguanosine is a modified nucleoside derivative of guanosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. This modification enhances its stability and solubility, making it a valuable compound in biochemical research and applications. The chemical structure consists of a guanine base attached to a ribose sugar, which is further modified by three acetyl groups.

, notably with reactive nitrogen species like peroxynitrite. Studies have shown that peroxynitrite can react with 2',3',5'-tri-O-acetylguanosine to form novel compounds, including nitroimidazole derivatives. This reaction pathway is significant in understanding the oxidative stress responses in biological systems and the potential formation of mutagenic compounds under pathological conditions .

Several methods exist for synthesizing 2',3',5'-tri-O-acetylguanosine, typically involving the acetylation of guanosine. Common synthetic approaches include:

  • Acetylation with Acetic Anhydride: Guanosine is treated with acetic anhydride in the presence of a base to yield 2',3',5'-tri-O-acetylguanosine.
  • Selective Protection: Using protecting groups selectively on hydroxyl groups before acetylation can enhance yields and purity.
  • Alternative Acetylating Agents: Other acetylating agents such as acetyl chloride can also be employed under controlled conditions.

These methods allow for efficient production of high-purity 2',3',5'-tri-O-acetylguanosine suitable for research applications .

2',3',5'-Tri-O-acetylguanosine has several applications in biochemical research:

  • Nucleotide Analog Studies: It serves as a model compound for studying nucleotide interactions and modifications.
  • RNA Synthesis: Used in synthesizing oligonucleotides for genetic research.
  • Drug Development: Investigated for potential therapeutic properties, particularly in antiviral and anticancer contexts.

Research has indicated that 2',3',5'-tri-O-acetylguanosine interacts with various biological molecules, including enzymes involved in nucleotide metabolism. Interaction studies often focus on how these modifications affect binding affinities and enzymatic activities. For instance, studies involving peroxynitrite highlight how oxidative stress can alter the compound's reactivity and lead to the formation of novel derivatives that may have different biological implications .

Several compounds share structural similarities with 2',3',5'-tri-O-acetylguanosine, including:

  • Adenosine: A nucleoside that lacks the acetyl modifications but shares similar biological roles.
  • Cytidine: Another nucleoside that can be modified similarly but has different base properties.
  • Uridine: Similar to cytidine but with a different base structure.

Comparison Table

CompoundStructureKey Differences
2',3',5'-Tri-O-acetylguanosineAcetylated guanosineThree acetyl groups at specific positions
AdenosineUnmodified nucleosideLacks acetyl groups; different base (adenine)
CytidineUnmodified nucleosideLacks acetyl groups; different base (cytosine)
UridineUnmodified nucleosideLacks acetyl groups; different base (uracil)

The uniqueness of 2',3',5'-tri-O-acetylguanosine lies in its specific modifications that enhance stability and solubility while maintaining the functional properties associated with guanosine.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

409.12336258 g/mol

Monoisotopic Mass

409.12336258 g/mol

Heavy Atom Count

29

Dates

Modify: 2023-09-14

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